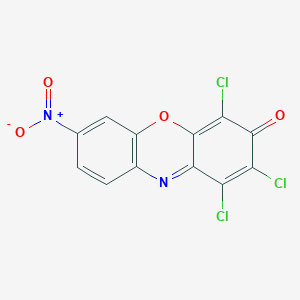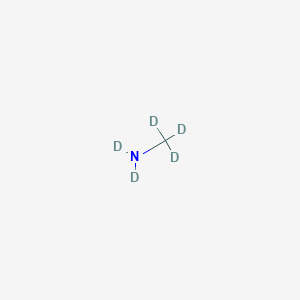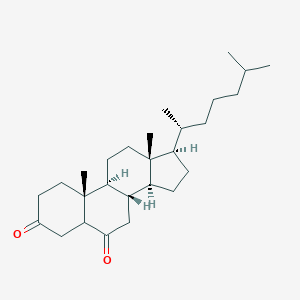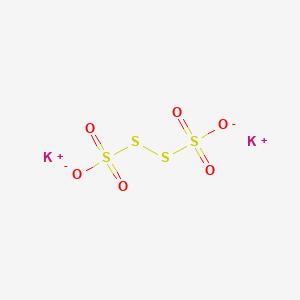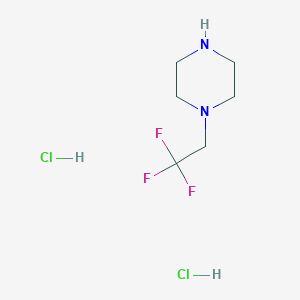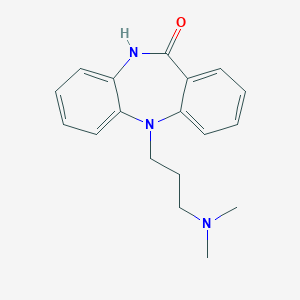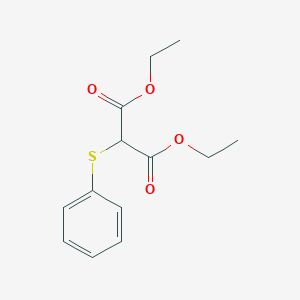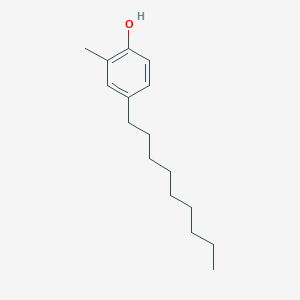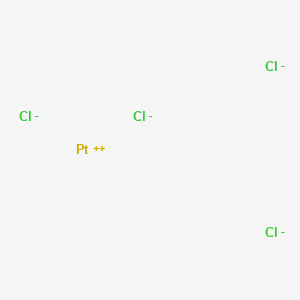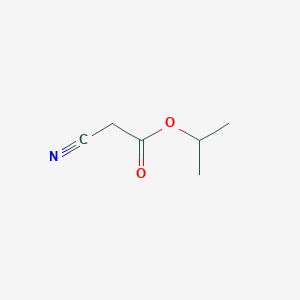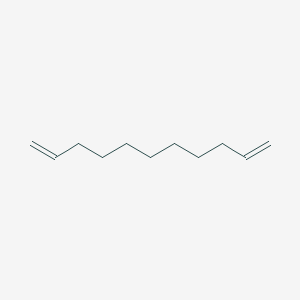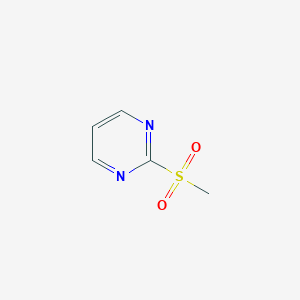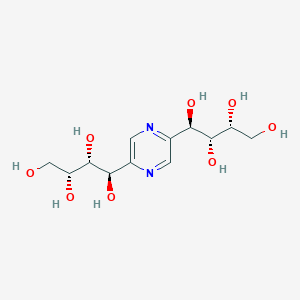
Tagatosazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagatosazine is a natural product that belongs to the class of tetramic acid derivatives. It was first isolated from the marine bacterium Streptomyces sp. CNJ-328 in 2006. Since then, it has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Tagatosazine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Tagatosazine has been shown to reduce inflammation and bacterial infections in animal models.
Mécanisme D'action
The mechanism of action of Tagatosazine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, Tagatosazine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Tagatosazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including topoisomerase II and cyclin-dependent kinases. Additionally, Tagatosazine has been found to induce apoptosis in cancer cells and reduce inflammation and bacterial infections in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tagatosazine for lab experiments is its broad range of activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, Tagatosazine is a natural product, which makes it an attractive alternative to synthetic compounds. However, the low yield of Tagatosazine from fermentation can be a limitation for lab experiments, as it can be difficult to obtain sufficient quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on Tagatosazine. One area of focus is the development of more efficient methods for the synthesis of Tagatosazine. Additionally, researchers are exploring the potential of Tagatosazine in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of Tagatosazine is not fully understood, and future research could shed light on this aspect of the compound.
Conclusion:
Tagatosazine is a natural product that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Although the synthesis of Tagatosazine can be challenging, its broad range of activities and natural origin make it an attractive alternative to synthetic compounds. Future research on Tagatosazine could lead to the development of more efficient synthesis methods and the discovery of new applications for the compound.
Méthodes De Synthèse
Tagatosazine can be synthesized using various methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method is fermentation, which involves growing the Streptomyces sp. CNJ-328 in a suitable medium and isolating the compound using chromatography techniques. The yield of Tagatosazine from fermentation is typically low, which has led researchers to explore alternative methods such as chemical synthesis and semi-synthesis.
Propriétés
Numéro CAS |
13121-64-7 |
|---|---|
Nom du produit |
Tagatosazine |
Formule moléculaire |
C12H20N2O8 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(1R,2R,3R)-1-[5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11+,12+/m1/s1 |
Clé InChI |
NPWQIVOYGNUVEB-JKCCIXDMSA-N |
SMILES isomérique |
C1=C(N=CC(=N1)[C@H]([C@H]([C@@H](CO)O)O)O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
SMILES canonique |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
Synonymes |
2,5-bis-(D-lyxotetrahydroxybutyl)pyrazine fructosazine tagatosazine tagatosazine, (D-arabino)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



